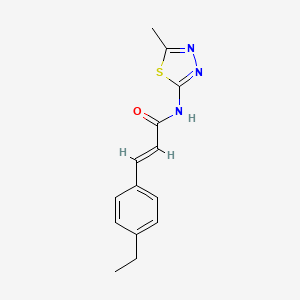

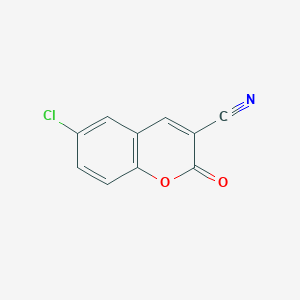

6-chloro-2-oxo-2H-chromene-3-carbonitrile

Übersicht

Beschreibung

6-chloro-2-oxo-2H-chromene-3-carbonitrile is a chemical compound . It has been synthesized in various studies and has been used in the field of organic chemistry .

Synthesis Analysis

The synthesis of 2-oxo-2H-chromene-3-carbonitriles, which includes 6-chloro-2-oxo-2H-chromene-3-carbonitrile, has been carried out in one step by reacting 2-hydroxybenzaldehydes or 2-hydroxyacetophenones with ethyl cyanoacetate under dual-frequency ultrasonication . Another method involves the Knoevenagel condensation reaction of 5-bromo-2-hydroxybenzaldehyde and ethyl cyanoacetate, catalyzed by CF3COOH .Molecular Structure Analysis

The molecular structure of 6-chloro-2-oxo-2H-chromene-3-carbonitrile has been confirmed by IR and NMR data . The InChI code for this compound is 1S/C10H6ClNO/c11-9-1-2-10-8 (4-9)3-7 (5-12)6-13-10/h1-4H,6H2 .Chemical Reactions Analysis

The most common method for the synthesis of 3-cyanocoumarins, which includes 6-chloro-2-oxo-2H-chromene-3-carbonitrile, is the reaction of 2-hydroxybenzaldehydes or 2-hydroxyacetophenones with ethyl cyanoacetate or malononitrile in the presence of various reagents and catalysts .Physical And Chemical Properties Analysis

The physical and chemical properties of 6-chloro-2-oxo-2H-chromene-3-carbonitrile include a molecular weight of 223.62 . The compound appears as a yellow solid, with a melting point of 230–232°C . The IR spectrum (KBr) shows peaks at 3394, 2970, 1679, 1602, 1519, 1436, 1371, 1293, 1231, 1105, 922, 794, 749 cm^-1 .Wissenschaftliche Forschungsanwendungen

Antioxidant Activity

The compound has been used in the synthesis of coumarin-chalcone hybrid molecules, which have shown significant antioxidant potential . These hybrids were evaluated against 2,2-diphenyl-1-picrylhydrazyl (DPPH) and hydroxyl radicals in scavenging assays . The antioxidant activity of these compounds can be beneficial in the treatment of several disease conditions where oxidative stress plays a major role .

Antimicrobial Activity

3-cyanocoumarins, a significant class of coumarins to which 6-chloro-2-oxo-2H-chromene-3-carbonitrile belongs, have demonstrated antimicrobial activity . This makes them valuable in the development of new antimicrobial agents .

Antifungal Activity

Similar to its antimicrobial properties, 3-cyanocoumarins have also shown antifungal activity . This suggests potential applications in combating fungal infections .

Anti-HIV Activity

Research has indicated that 3-cyanocoumarins exhibit anti-HIV activity . This opens up possibilities for their use in the development of anti-HIV drugs .

Anti-Inflammatory Activity

Coumarin derivatives have been explored for their anti-inflammatory properties . This suggests that 6-chloro-2-oxo-2H-chromene-3-carbonitrile could potentially be used in the treatment of inflammatory conditions .

Cancer Detection and Imaging

3-Cyanocoumarin-based organic fluorescent compounds have been developed and used in the fabrication of fluorescent probes for early detection of cancerous cells and fluorescent imaging in living cells . This indicates a potential application of 6-chloro-2-oxo-2H-chromene-3-carbonitrile in cancer research .

Wirkmechanismus

Target of Action

6-Chloro-2-oxo-2H-chromene-3-carbonitrile, commonly known as 3-cyanocoumarin, is a significant class of coumarins . These compounds exhibit a variety of biological activities, including antimicrobial , antifungal , anti-HIV , monoamine oxidase inhibitory , α-chymotrypsin and human leukocyte elastase inhibitory , and antioxidant properties. Therefore, the primary targets of this compound are likely to be the enzymes or receptors associated with these biological activities.

Mode of Action

Given its broad range of biological activities, it is likely that the compound interacts with its targets in a way that modulates their function, leading to the observed effects .

Biochemical Pathways

Given its inhibitory effects on monoamine oxidase, α-chymotrypsin, and human leukocyte elastase , it can be inferred that the compound may affect pathways involving these enzymes.

Result of Action

The molecular and cellular effects of 6-chloro-2-oxo-2H-chromene-3-carbonitrile’s action are likely to be diverse, given its wide range of biological activities. For instance, its antimicrobial and antifungal activities suggest that it may inhibit the growth of certain bacteria and fungi . Its antioxidant activity suggests that it may neutralize harmful free radicals in cells .

Eigenschaften

IUPAC Name |

6-chloro-2-oxochromene-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H4ClNO2/c11-8-1-2-9-6(4-8)3-7(5-12)10(13)14-9/h1-4H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPKFUFWLNZVICO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)C=C(C(=O)O2)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H4ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30354806 | |

| Record name | 6-chloro-3-cyanocoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30354806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Chloro-3-cyanocoumarin | |

CAS RN |

28447-81-6 | |

| Record name | 6-chloro-3-cyanocoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30354806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-cyclopentyl-3-[5-(6-oxo-1,6-dihydropyridazine-3-carbonyl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl]urea](/img/structure/B6421976.png)

![4-{[(4-methylphenyl)methyl]sulfanyl}-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one](/img/structure/B6421988.png)

![10-(4-ethylphenyl)-1-methyl-3-(2-methylpropyl)-1H,2H,3H,4H,6H,7H,8H,9H,10H-[1,3]diazepino[1,2-g]purine-2,4-dione](/img/structure/B6422003.png)

![N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B6422014.png)

![2,2-dimethyl-N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B6422016.png)

![methyl 4-{[(5-amino-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}benzoate](/img/structure/B6422017.png)

![(2E)-3-{[4-(dimethylamino)phenyl]carbamoyl}prop-2-enoic acid](/img/structure/B6422019.png)

![4-[2-methyl-5-(4-nitrophenyl)furan-3-carbonyl]morpholine](/img/structure/B6422027.png)

![2-[({5,7-dimethylimidazo[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-1H-1,3-benzodiazole](/img/structure/B6422039.png)

![methyl 4-[(9H-purin-6-yl)amino]benzoate](/img/structure/B6422048.png)

![2-[3-(naphthalen-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide](/img/structure/B6422053.png)